molecular formula C21H20N4O2S B10964397 2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10964397
M. Wt: 392.5 g/mol
InChI Key: NARQLVWQIOHFKD-UHFFFAOYSA-N
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Description

2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothieno[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the methoxy and pyrazolylmethyl groups through various functional group transformations, such as alkylation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities.

    Imidazole Containing Compounds: Imidazole derivatives have a wide range of applications in medicinal chemistry and are structurally related to the pyrazole moiety in the compound.

Uniqueness

2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of the benzothieno[2,3-d]pyrimidine core with methoxy and pyrazolylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N4O2S/c1-27-16-8-7-13(11-14(16)12-25-10-4-9-22-25)19-23-20(26)18-15-5-2-3-6-17(15)28-21(18)24-19/h4,7-11H,2-3,5-6,12H2,1H3,(H,23,24,26)

InChI Key

NARQLVWQIOHFKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)CN5C=CC=N5

Origin of Product

United States

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